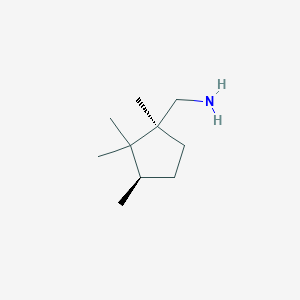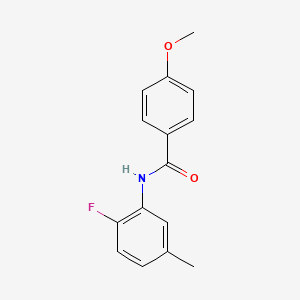
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is a chiral amine with a unique cyclopentane structure. This compound is characterized by its four methyl groups attached to the cyclopentane ring, making it a highly substituted cyclopentyl derivative. The presence of the methanamine group adds to its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes multiple steps such as hydrogenation, cyclization, and epimerization to obtain the desired enantiomerically pure compound . The reaction conditions typically involve the use of catalysts like platinum on carbon (Pt/C) and reagents such as acetic anhydride and lithium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amines. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of ((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis in cancer cells . The compound binds to GPX4, causing its inactivation and subsequent accumulation of lipid peroxides, which triggers cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-cis-Chrysanthemyl Tiglate: A compound with a similar cyclopentane structure but different functional groups.
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another chiral cyclopentane derivative with different substituents.
Uniqueness
((1S,3R)-1,2,2,3-Tetramethylcyclopentyl)methanamine is unique due to its specific stereochemistry and the presence of four methyl groups on the cyclopentane ring. This high degree of substitution imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
[(1S,3R)-1,2,2,3-tetramethylcyclopentyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-8-5-6-10(4,7-11)9(8,2)3/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
WYKWAOMJLVNRCR-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@](C1(C)C)(C)CN |
Kanonische SMILES |
CC1CCC(C1(C)C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)

![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)


![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
